molecular formula C10H13NO3 B13669453 2-Amino-6-isopropoxybenzoic acid

2-Amino-6-isopropoxybenzoic acid

Cat. No.: B13669453
M. Wt: 195.21 g/mol
InChI Key: CYJYUXVLXAPSFM-UHFFFAOYSA-N
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Description

2-Amino-6-isopropoxybenzoic acid is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with isopropyl bromide in the presence of a base to form 2-isopropoxybenzoic acid. This intermediate is then subjected to nitration to introduce a nitro group at the 6-position, followed by reduction to convert the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-isopropoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

2-Amino-6-isopropoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-isopropoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methoxybenzoic acid
  • 2-Amino-6-ethoxybenzoic acid
  • 2-Amino-6-trifluoromethoxybenzoic acid

Uniqueness

2-Amino-6-isopropoxybenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-6-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

CYJYUXVLXAPSFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C(=O)O)N

Origin of Product

United States

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